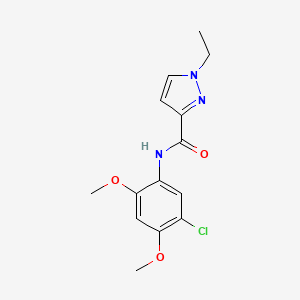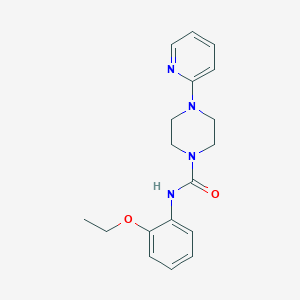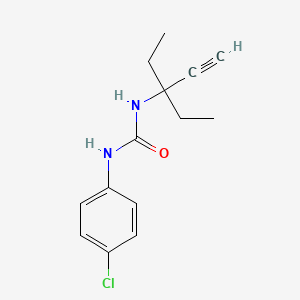
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.
作用機序
CDPPB is a positive allosteric modulator of N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, which means that it enhances the activity of this compound by binding to a site on the receptor that is distinct from the glutamate binding site. Activation of this compound by CDPPB leads to increased intracellular calcium signaling and activation of downstream signaling pathways. This results in enhanced synaptic plasticity, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
CDPPB has been shown to have several biochemical and physiological effects in preclinical studies. It enhances long-term potentiation (LTP), a process that is critical for learning and memory. CDPPB has also been found to increase the density of dendritic spines, which are critical for synaptic plasticity. Additionally, CDPPB has been found to have anti-inflammatory effects and can reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of CDPPB for lab experiments is its specificity for N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. This allows researchers to selectively target this receptor and study its effects on various physiological processes. Additionally, CDPPB has a long half-life, which makes it useful for studying long-term effects. However, one limitation of CDPPB is that it can have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research on CDPPB. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, researchers are interested in studying the long-term effects of CDPPB on synaptic plasticity and cognitive function. Finally, there is a need for further research on the safety and efficacy of CDPPB in humans.
合成法
The synthesis of CDPPB involves several steps, including the reaction of 5-chloro-2,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 5-chloro-2,4-dimethoxyphenylethylamine. The resulting compound is then reacted with pyrazole-3-carboxylic acid to form CDPPB. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. CDPPB has been shown to improve cognitive function, memory, and learning in preclinical studies. Additionally, CDPPB has been found to have neuroprotective effects and can reduce inflammation in the brain.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-7-9(15)12(20-2)8-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWRVAZCFGICQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)